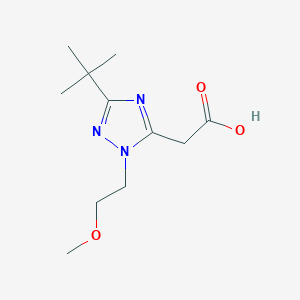
2-(3-(tert-Butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(tert-Butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)aceticacid is a complex organic compound that features a triazole ring, a tert-butyl group, and a methoxyethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(tert-Butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)aceticacid typically involves multiple steps. One common approach is to start with the formation of the triazole ring, followed by the introduction of the tert-butyl group and the methoxyethyl side chain. The final step involves the acylation of the triazole ring to form the acetic acid derivative. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(tert-Butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)aceticacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The tert-butyl and methoxyethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the triazole ring .
Applications De Recherche Scientifique
2-(3-(tert-Butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)aceticacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-(tert-Butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)aceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and its substituents can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole derivatives with different substituents, such as:
- 2-(3-(tert-Butyl)-1-(2-hydroxyethyl)-1H-1,2,4-triazol-5-yl)acetic acid
- 2-(3-(tert-Butyl)-1-(2-ethoxyethyl)-1H-1,2,4-triazol-5-yl)acetic acid
Uniqueness
What sets 2-(3-(tert-Butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)aceticacid apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for certain applications in research and industry .
Propriétés
Formule moléculaire |
C11H19N3O3 |
|---|---|
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
2-[5-tert-butyl-2-(2-methoxyethyl)-1,2,4-triazol-3-yl]acetic acid |
InChI |
InChI=1S/C11H19N3O3/c1-11(2,3)10-12-8(7-9(15)16)14(13-10)5-6-17-4/h5-7H2,1-4H3,(H,15,16) |
Clé InChI |
WAZHJIOUEOBPSE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN(C(=N1)CC(=O)O)CCOC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B8674003.png)
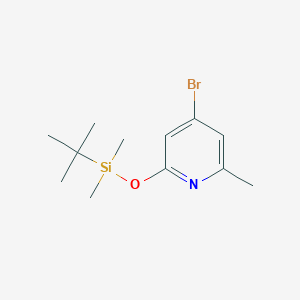
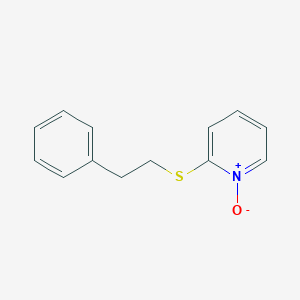
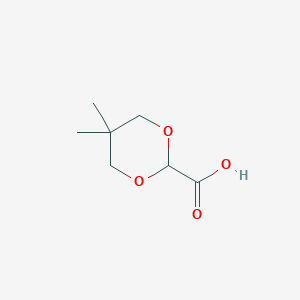
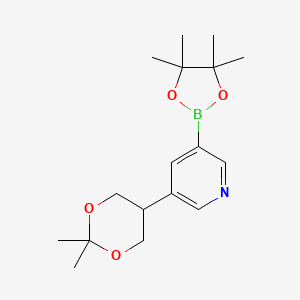
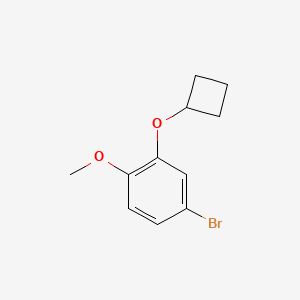
![5-(Chloromethyl)-1-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B8674041.png)
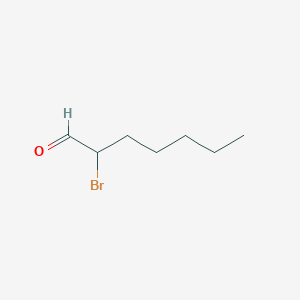
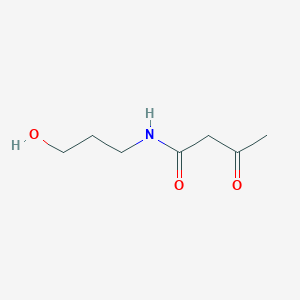
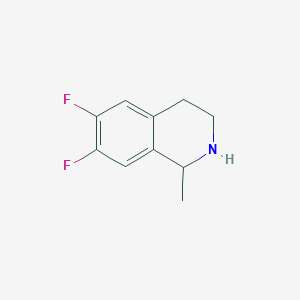
![3-Methylthieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B8674066.png)
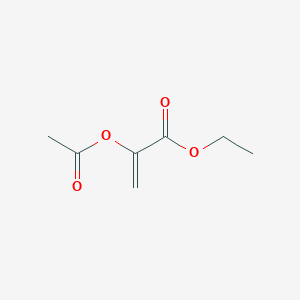
![1-[3-(3-Pyridyl)propyl]piperazine](/img/structure/B8674078.png)
![1-[Chloro(hydroxyimino)methyl]-4-trifluoromethylbenzene](/img/structure/B8674089.png)
